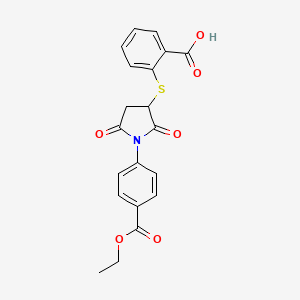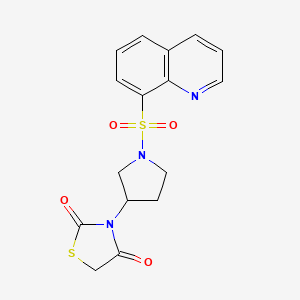![molecular formula C17H19N3O2S2 B2708355 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1351660-61-1](/img/structure/B2708355.png)
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom . Thiazole derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a methoxy group, a thiazole ring, and an amide group. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .科学的研究の応用
Luminescent Materials
This compound has been investigated for its luminescent properties. Specifically, two functionalized ligands derived from 2-(benzo[d]thiazol-2-yl)phenol—BTZ-Cz-OH and BTZ-DCz-OH—were synthesized. These ligands, along with their boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF), were characterized using NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis. Notably, they exhibit good thermal stability and electrochemical stability.
Due to the excited-state intramolecular proton transfer (ESIPT) characteristics, the ligands display green emission in both solution and solid films. Upon coordination with boron difluoride complexes, significant blue shifts and enhanced emission are observed. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs). The doping devices exhibit strong emission, low turn-on voltages (ranging from 3.9 to 4.8 V), and improved electroluminescence (EL) performance compared to the ligands. Notably, the BTZ-Cz-BF doped device at a concentration of 10 wt% shows the best EL performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
PET Imaging Agents
Another application involves the synthesis and evaluation of novel compounds related to this structure. For instance, a potent and selective TARP subtype γ-8 antagonist, 6-(methyl(4-(pyridin-2-yl)thiazol-2-yl)amino)benzo thiazol-2(3H)-one (compound 9), was radiolabeled with carbon-11 (11C) to create its isotopologue. Preliminary positron emission tomography (PET) evaluation demonstrated the feasibility of imaging TARP γ-8 dependent receptors in vivo .
Pesticidal Agents
Additionally, research has explored the pesticidal properties of compounds related to this structure. For example, novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)aminoheteroarylmethyl)naphthalen-2-ol derivatives were synthesized and evaluated as potential pesticidal agents .
将来の方向性
Thiazole derivatives have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science. The synthesis and characterization of novel thiazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, this compound could be a potential candidate for further drug development.
特性
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2-thiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S2/c1-20(11-15(21)18-9-8-12-5-4-10-23-12)17-19-16-13(22-2)6-3-7-14(16)24-17/h3-7,10H,8-9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWHGCGWCMGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=CS1)C2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)



![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)


![5,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid](/img/structure/B2708288.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2708290.png)
![4-[2-(Dimethylsulfamoylamino)ethylamino]-6-(ethylamino)-2-methylpyrimidine](/img/structure/B2708292.png)